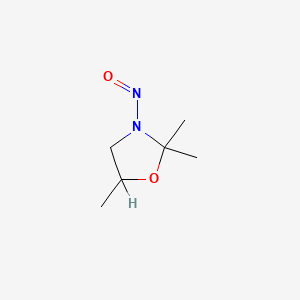
Carbon C 11 PBR-28
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11C-PBR-28 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of the translocator protein (TSPO) ligand and is utilized to image neuroinflammation and other conditions involving microglial activation. The compound is labeled with the radioactive isotope carbon-11, which has a half-life of approximately 20 minutes, making it suitable for short-term imaging studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11C-PBR-28 involves the radiolabeling of desmethyl-PBR-28 with carbon-11. The process begins with the production of carbon-11 dioxide using a cyclotron. This carbon-11 dioxide is then converted into carbon-11 iodomethane via a series of chemical reactions. The carbon-11 iodomethane is subsequently reacted with desmethyl-PBR-28 in the presence of a base, such as tetrabutylammonium hydroxide, and a solvent like N,N-dimethylformamide .
Industrial Production Methods: The production of 11C-PBR-28 is typically carried out in specialized facilities equipped with cyclotrons and automated synthesis modules. The process involves the following steps:
- Production of carbon-11 dioxide using a cyclotron.
- Conversion of carbon-11 dioxide to carbon-11 iodomethane.
- Radiolabeling of desmethyl-PBR-28 with carbon-11 iodomethane.
- Purification of the radiolabeled compound using high-performance liquid chromatography (HPLC).
- Formulation of the purified compound in sterile saline for injection .
Análisis De Reacciones Químicas
Types of Reactions: 11C-PBR-28 primarily undergoes radiolabeling reactions. The key reaction involves the methylation of desmethyl-PBR-28 with carbon-11 iodomethane. This reaction is a nucleophilic substitution reaction where the carbon-11 iodomethane acts as the methylating agent .
Common Reagents and Conditions:
Reagents: Desmethyl-PBR-28, carbon-11 iodomethane, tetrabutylammonium hydroxide, N,N-dimethylformamide.
Conditions: The reaction is typically carried out at room temperature in an automated synthesis module. .
Major Products: The primary product of the reaction is 11C-PBR-28, which is then formulated for use in PET imaging studies .
Aplicaciones Científicas De Investigación
11C-PBR-28 is widely used in scientific research, particularly in the fields of neurology and oncology. Some of its key applications include:
Neuroinflammation Imaging: 11C-PBR-28 is used to image neuroinflammation in conditions such as Alzheimer’s disease, multiple sclerosis, and amyotrophic lateral sclerosis. .
Cancer Research: The compound is also used to study inflammation in tumors and to differentiate between tumor recurrence and radiation necrosis in cancer patients.
Mecanismo De Acción
11C-PBR-28 exerts its effects by binding to the translocator protein (TSPO), which is located on the outer mitochondrial membrane. TSPO is involved in various cellular processes, including the transport of cholesterol and the regulation of mitochondrial function. In response to inflammation, TSPO expression is upregulated in microglia and other immune cells. By binding to TSPO, 11C-PBR-28 allows for the visualization of these cells and the assessment of neuroinflammatory processes .
Comparación Con Compuestos Similares
11C-PBR-28 is one of several TSPO ligands used in PET imaging. Other similar compounds include:
11C-PK11195: An older TSPO ligand with lower specificity and higher non-specific binding compared to 11C-PBR-28.
18F-FEPPA: A fluorine-18 labeled TSPO ligand with a longer half-life than carbon-11, making it more suitable for longer imaging studies.
Propiedades
Número CAS |
1005325-43-8 |
|---|---|
Fórmula molecular |
C21H20N2O3 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-[(2-(111C)methoxyphenyl)methyl]-N-(4-phenoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C21H20N2O3/c1-16(24)23(15-17-8-6-7-11-20(17)25-2)19-14-22-13-12-21(19)26-18-9-4-3-5-10-18/h3-14H,15H2,1-2H3/i2-1 |
Clave InChI |
DHZBNHMEIOBPAE-JVVVGQRLSA-N |
SMILES isomérico |
CC(=O)N(CC1=CC=CC=C1O[11CH3])C2=C(C=CN=C2)OC3=CC=CC=C3 |
SMILES canónico |
CC(=O)N(CC1=CC=CC=C1OC)C2=C(C=CN=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(1,2,3-trimethoxy-10-methylsulfinyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B3061257.png)

![2-[2-[6-tert-butyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid](/img/structure/B3061260.png)
![N,N-Diethyl-2-[(phenylmethyl)thio]ethanamine](/img/structure/B3061262.png)






